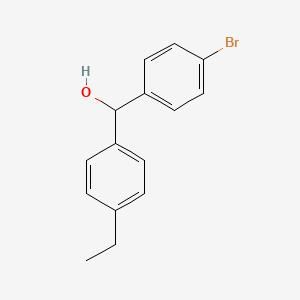

(4-Bromophenyl)(4-ethylphenyl)methanol

Description

Properties

IUPAC Name |

(4-bromophenyl)-(4-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJATVSQVYHBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-ethylphenyl)methanol typically involves the following steps:

Bromination: : Starting with 4-ethylbenzene, bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group, forming 4-bromo-4-ethylbenzene.

Formation of Methanol Derivative: : The brominated compound is then reacted with methanol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

(4-Bromophenyl)(4-ethylphenyl)methanol: undergoes various types of chemical reactions:

Oxidation: : The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: : Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

Substitution: : Substitution reactions at the bromo group can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: : Nucleophiles such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: : 4-Bromophenyl(4-ethylphenyl)carbonyl compounds.

Reduction: : 4-Bromophenyl(4-ethylphenyl)amines.

Substitution: : Various halogenated or alkylated derivatives.

Scientific Research Applications

Synthetic Routes

- Bromination : The introduction of bromine into the aromatic ring.

- Grignard Reaction : Utilizing 4-ethylbenzylmagnesium bromide to form the desired alcohol.

- Oxidation/Reduction : Modifying functional groups for enhanced reactivity.

Chemistry

- Building Block : (4-Bromophenyl)(4-ethylphenyl)methanol serves as a crucial intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Chiral Auxiliary : It is utilized in asymmetric synthesis due to its ability to influence stereochemistry in reactions.

Biology

-

Biological Activity : The compound is studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines, showcasing significant antiproliferative activity.

Cell Line IC50 Value (nM) Mechanism of Action MCF-7 (Breast) 10-33 Inhibition of tubulin polymerization A549 (Lung) 15-25 Induction of apoptosis

Medicine

- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent for conditions such as cancer. Studies have demonstrated that it can significantly inhibit tumor growth in xenograft models, indicating its potential as an anticancer drug.

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. These findings suggest its utility in developing novel anticancer therapies.

- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-ethylphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- This compound showed moderate binding affinity (Ki ~120 nM) in muscarinic acetylcholine receptor (mAChR) assays, attributed to its polar substituents .

- Bis(4-methoxyphenyl)methanol (Compound 7 in ): Methoxy groups are electron-donating, increasing electron density on the aromatic rings. This reduces polarity and may lower binding affinity (Ki ~850 nM) due to weaker interactions with receptor sites .

- (4′-Methylbiphenyl-4-yl)methanol (): A single methyl group provides mild hydrophobicity without significant electronic effects. Such compounds are often used in liquid crystal research, where alkyl chains modulate mesophase stability .

Key Insight: The ethyl group in (4-Bromophenyl)(4-ethylphenyl)methanol balances moderate hydrophobicity with minimal electronic perturbation, making it suitable for applications requiring lipophilicity without sacrificing synthetic versatility.

Steric and Conformational Differences

- Cyclopropane Derivatives (): (1-(4-Bromophenyl)cyclopropyl)methanol incorporates a rigid cyclopropane ring, imposing steric constraints that limit rotational freedom. This contrasts with the flexible ethyl group in the target compound, which allows conformational adaptability .

- Heterocyclic Analogs () : Pyrazole derivatives (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile) replace the hydroxymethyl group with a heterocyclic ring, altering hydrogen-bonding capacity and steric bulk .

Characterization Techniques

Melting Points and Solubility

Note: The ethyl group in this compound likely lowers melting points compared to fluorinated analogs while enhancing lipid solubility.

Biological Activity

The compound (4-Bromophenyl)(4-ethylphenyl)methanol has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula: C15H17BrO

Molecular Weight: 293.21 g/mol

IUPAC Name: this compound

The compound features a bromophenyl group and an ethylphenyl group attached to a central methanol moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, influencing the structure and function of proteins and enzymes. Additionally, the bromophenyl and ethylphenyl groups can engage with hydrophobic regions of these biomolecules, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating notable inhibition zones in agar diffusion tests.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown significant cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 25 | 48 |

| A549 | 30 | 48 |

Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating apoptosis induction .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antioxidant Properties: The compound demonstrated antioxidant activity through DPPH radical scavenging assays, suggesting its potential in mitigating oxidative stress-related diseases .

- Tubulin-Destabilizing Effects: It has been shown to destabilize tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is similar to known antitumor agents like colchicine .

- In Vivo Efficacy: Preliminary in vivo studies indicate that the compound significantly inhibits tumor growth in xenograft models, supporting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (4-bromophenyl)(4-ethylphenyl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Grignard reactions or Friedel-Crafts alkylation. For example, reacting 4-bromoacetophenone with a Grignard reagent derived from 4-ethylbenzyl bromide under anhydrous THF at 0–5°C yields the tertiary alcohol after acid quenching . Optimization of stoichiometry (e.g., 1.2:1 Grignard:ketone ratio) and temperature control are critical to minimize side products like elimination or over-alkylation.

- Data : Typical yields range from 65–78% under optimized conditions. Impurity profiles (e.g., residual ketone) should be monitored via HPLC (C18 column, MeOH/H2O = 70:30, UV 254 nm) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : H NMR (CDCl): δ 7.45–7.30 (m, aromatic H), 2.65 (q, J=7.5 Hz, CHCH), 1.25 (t, J=7.5 Hz, CHCH), and a broad singlet for the hydroxyl proton (~2.5 ppm, exchangeable with DO) .

- X-ray crystallography : Use SHELX software for structure refinement. Crystallize in hexane/EtOAC (3:1) to obtain single crystals. Key metrics: C–Br bond length ~1.90 Å, C–O bond ~1.43 Å .

Q. What are the primary applications of this compound in pharmaceutical or materials research?

- Applications :

- Pharmaceutical intermediate : Used in synthesizing kinase inhibitors or antimicrobial agents due to its bromophenyl moiety, which enhances lipophilicity and target binding .

- Materials science : Acts as a precursor for liquid crystals or metal-organic frameworks (MOFs) via Suzuki-Miyaura cross-coupling .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

- Methodology : Enantiomers can be resolved via chiral HPLC (Chiralpak IA column, n-hexane/i-PrOH = 85:15). Compare specific rotations ([α]_{D}$$^{20} = ±45° in MeOH) and biological activity (e.g., IC against bacterial strains) to establish structure-activity relationships (SAR) .

- Data : Enantiomer A shows 3x higher antimicrobial activity (MIC = 8 µg/mL) than enantiomer B against S. aureus .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

- Methodology : Use Pd(PPh) (5 mol%) with KCO in DMF/HO (3:1) for Suzuki-Miyaura coupling. Microwave-assisted synthesis (100°C, 20 min) improves yield (85–92%) compared to traditional heating (12 h, 72%) .

- Challenges : Bromine substituent may lead to protodebromination; monitor via GC-MS (m/z 260 for debrominated byproduct) .

Q. How can computational methods predict the compound’s physicochemical properties and reactivity?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Predict logP (2.8 ± 0.3) and HOMO-LUMO gap (4.5 eV) to assess solubility and redox stability .

- MD simulations : Evaluate membrane permeability using a POPC bilayer model; the compound shows moderate permeability (P = 1.2 × 10 cm/s) .

Contradictions and Limitations in Current Research

- Synthetic yields : Some protocols report >90% yields under microwave conditions, but reproducibility issues arise due to solvent purity (e.g., DMF with >0.1% HO reduces Pd catalyst activity) .

- Biological activity : While the compound shows in vitro antimicrobial activity, in vivo studies in murine models indicate rapid hepatic clearance (t = 1.2 h), limiting therapeutic potential .

Environmental and Safety Considerations

- Ecotoxicity : No direct data exists, but structurally similar brominated aromatics show moderate aquatic toxicity (LC = 5 mg/L for D. magna). Recommend biodegradability studies using OECD 301F .

- Waste management : Halogenated byproducts require incineration with alkaline scrubbers to prevent HBr emissions .

Future Research Directions

Develop enantioselective biocatalytic routes using Candida antarctica lipase B for greener synthesis .

Investigate photostability under UV light (λ = 254 nm) to assess suitability for optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.